4-Amino-2-propyl-8-trifluoromethoxyquinoline
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Overview
Description
4-Amino-2-propyl-8-trifluoromethoxyquinoline is a chemical compound with the molecular formula C13H13F3N2O and a molecular weight of 270.25 g/mol This compound is characterized by the presence of an amino group, a propyl group, and a trifluoromethoxy group attached to a quinoline ring
Preparation Methods
The synthesis of 4-Amino-2-propyl-8-trifluoromethoxyquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides under basic conditions.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced through nucleophilic substitution reactions using trifluoromethoxy-containing reagents.
Amination: The amino group can be introduced through reduction reactions or direct amination of the quinoline core.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
4-Amino-2-propyl-8-trifluoromethoxyquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the amino group to other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the trifluoromethoxy group, leading to the formation of various derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures .
Scientific Research Applications
4-Amino-2-propyl-8-trifluoromethoxyquinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.
Industry: It is used in the development of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 4-Amino-2-propyl-8-trifluoromethoxyquinoline involves its interaction with specific molecular targets and pathways. The amino group and the trifluoromethoxy group play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
4-Amino-2-propyl-8-trifluoromethoxyquinoline can be compared with other similar compounds, such as:
4-Amino-6-trifluoromethoxyquinoline: This compound has a similar structure but differs in the position of the trifluoromethoxy group, which can lead to different chemical and biological properties.
4-Aminoquinoline: Lacks the propyl and trifluoromethoxy groups, making it less complex and potentially less versatile in certain applications.
2-Propylquinoline: Lacks the amino and trifluoromethoxy groups, which may reduce its biological activity and specificity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C13H13F3N2O |
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Molecular Weight |
270.25 g/mol |
IUPAC Name |
2-propyl-8-(trifluoromethoxy)quinolin-4-amine |
InChI |
InChI=1S/C13H13F3N2O/c1-2-4-8-7-10(17)9-5-3-6-11(12(9)18-8)19-13(14,15)16/h3,5-7H,2,4H2,1H3,(H2,17,18) |
InChI Key |
XYXRLGWDXVLHLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C2C=CC=C(C2=N1)OC(F)(F)F)N |
Origin of Product |
United States |
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